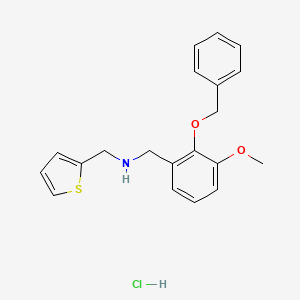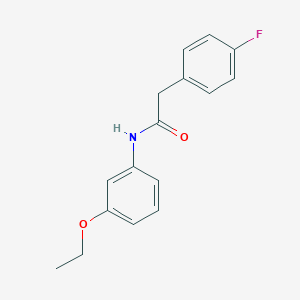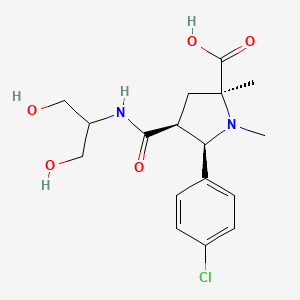![molecular formula C16H13F4NO2 B5273901 N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5273901.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups These functional groups are known for their significant impact on the compound’s chemical properties, including increased stability and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas and trifluoromethyl iodide.
Acylation Reaction: The fluorinated aromatic intermediate is then subjected to an acylation reaction with 2-(2-methoxyphenyl)acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with nucleophiles replacing fluorine atoms.
Scientific Research Applications
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A related compound with similar fluorinated aromatic structure but different functional groups.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another fluorinated aromatic compound with two trifluoromethyl groups.
Uniqueness
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide is unique due to the combination of fluorine, trifluoromethyl, and methoxy groups in its structure. This unique combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various scientific applications.
Properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-23-14-5-3-2-4-10(14)8-15(22)21-13-9-11(16(18,19)20)6-7-12(13)17/h2-7,9H,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVHMJSOTBUWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{5-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5273818.png)
![2-cyclohexyl-7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5273820.png)
![3-methyl-4-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5273829.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methoxybutanamide](/img/structure/B5273836.png)

![methyl 7-(3-chloro-4-methylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5273855.png)
![1-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone](/img/structure/B5273856.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5273874.png)


![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5273918.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5273922.png)

![rel-(4aS,8aR)-6-glycyl-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5273932.png)
